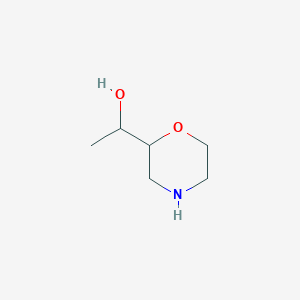
N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-phenoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Molecular Structure and Intermolecular Interactions
Research into similar compounds, such as the study by Karabulut et al. (2014), focuses on molecular structures and intermolecular interactions. The study involved the synthesis and characterization of a related compound, followed by analysis through X-ray diffraction and DFT calculations to understand the influence of these interactions on molecular geometry. Such research highlights the importance of understanding the structural aspects of chemical compounds for their potential applications in drug design and material science (Karabulut et al., 2014).
Metabolic Pathways and Kinetic Studies
Another aspect of scientific research related to this compound involves the study of its metabolic pathways and kinetic isotope effects, as seen in the work by Constantino et al. (1992). This research sheds light on how similar benzamide derivatives undergo metabolic transformations, which is crucial for understanding their pharmacokinetics and potential drug interactions (Constantino et al., 1992).
Synthetic Opioid Analysis
Further relevant research includes the analysis of synthetic opioids, where compounds with a similar structural framework to N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-phenoxybenzamide are evaluated for their pharmacological effects. Studies by Elliott et al. (2016) and Sharma et al. (2018) explore the properties of synthetic opioids, underscoring the importance of structural analysis in the development of new therapeutic agents and the challenges posed by new psychoactive substances (Elliott et al., 2016); (Sharma et al., 2018).
Chemical Synthesis and Reactions
The research by Withey and Bajic (2015) on the synthesis of N,N-diethyl-3-methylbenzamide using COMU as a coupling reagent exemplifies the exploration of novel synthetic routes. Such studies contribute to the broader understanding of chemical synthesis techniques, potentially applicable to compounds like N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-phenoxybenzamide (Withey & Bajic, 2015).
Propiedades
IUPAC Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-phenoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2S/c1-13-14(2)25-20(18(13)12-21)22-19(23)15-8-10-17(11-9-15)24-16-6-4-3-5-7-16/h3-11H,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BARDAVYHIUVGOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-phenoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-N-(furan-2-ylmethyl)-4-oxo-3-pentylquinazoline-7-carboxamide](/img/structure/B2470681.png)

![2-((4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio)acetic acid](/img/structure/B2470684.png)




![2-(4-ethoxyphenyl)-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)acetamide](/img/structure/B2470693.png)





![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2470704.png)